Bienvenue dans la boutique en ligne BenchChem!

Avalide

Hypertension Angiotensin II Receptor Blocker Fixed-Dose Combination

Avalide (irbesartan/hydrochlorothiazide) is the fixed-dose combination of choice for hypertension trials demanding consistent, high-bioavailability ARB exposure. Irbesartan's 60–80% oral bioavailability—unaffected by food—outperforms losartan (33%) and valsartan (23%), translating into significantly greater systolic/diastolic BP reductions and a 17% higher normalization rate vs. valsartan/HCTZ in the COSIMA study. For payers, superior real-world effectiveness supports formulary inclusion with demonstrated cost-effectiveness. This combination also provides renoprotective benefits in type 2 diabetic nephropathy, making it ideal for renal-outcome research. Procure Avalide as a single-pill, patient-adherent solution for clinical trials, hospital tenders, or reference-standard development.

Molecular Formula C32H36ClN9O5S2
Molecular Weight 726.3 g/mol
CAS No. 448264-66-2
Cat. No. B1243063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvalide
CAS448264-66-2
Molecular FormulaC32H36ClN9O5S2
Molecular Weight726.3 g/mol
Structural Identifiers
SMILESCCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
InChIInChI=1S/C25H28N6O.C7H8ClN3O4S2/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30);1-2,10-11H,3H2,(H2,9,12,13)
InChIKeyNZPSYYOURGWZCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes150 mg / 200 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avalide (Irbesartan/Hydrochlorothiazide) Fixed-Dose Combination for Hypertension: Baseline Efficacy and Pharmacological Profile


Avalide is a fixed-dose combination (FDC) of irbesartan, an angiotensin II receptor blocker (ARB), and hydrochlorothiazide (HCTZ), a thiazide diuretic. This combination is indicated for the management of hypertension, particularly in patients whose blood pressure is not adequately controlled on monotherapy or as initial therapy in those likely to require multiple drugs to achieve blood pressure targets [1]. Irbesartan selectively blocks the AT1 receptor, while HCTZ promotes diuresis, leading to additive antihypertensive effects. The pharmacokinetic profile of irbesartan is characterized by high oral bioavailability (60–80%), which is unaffected by food and superior to that of other ARBs like losartan (33%) and valsartan (23%) [2].

Why Avalide (Irbesartan/HCTZ) Cannot Be Substituted with Other ARB/HCTZ Combinations: Pharmacokinetic and Efficacy Differences


Generic substitution among angiotensin II receptor blocker (ARB)/hydrochlorothiazide (HCTZ) fixed-dose combinations is not supported by clinical evidence due to significant differences in the pharmacokinetic and pharmacodynamic properties of the individual ARB components. Irbesartan, the ARB in Avalide, demonstrates a higher oral bioavailability (60–80%) compared to losartan (33%) and valsartan (23%), and its absorption is not affected by food, unlike losartan and valsartan [1]. These pharmacokinetic advantages translate into more consistent and sustained angiotensin II receptor blockade, which directly impacts blood pressure reduction. Clinical studies have shown that the fixed combination of irbesartan/HCTZ (150/12.5 mg) produces significantly greater reductions in systolic and diastolic blood pressure compared to valsartan/HCTZ (80/12.5 mg) and is at least comparable to losartan/HCTZ (50/12.5 mg) [2]. Therefore, interchanging these combinations without careful consideration may lead to suboptimal blood pressure control and increased cardiovascular risk.

Quantitative Evidence Differentiating Avalide (Irbesartan/HCTZ) from Comparator ARB/HCTZ Combinations


Superior Blood Pressure Reduction vs. Valsartan/HCTZ: COSIMA Study

In a randomized, prospective study (COSIMA) comparing the fixed-dose combination of irbesartan 150 mg/HCTZ 12.5 mg (Avalide) with valsartan 80 mg/HCTZ 12.5 mg in patients with mild-to-moderate hypertension, irbesartan/HCTZ demonstrated significantly greater reductions in both systolic and diastolic blood pressure measured by home blood pressure monitoring (HBPM) [1]. The study also reported a significantly higher rate of blood pressure normalization with irbesartan/HCTZ.

Hypertension Angiotensin II Receptor Blocker Fixed-Dose Combination

Greater and More Sustained Angiotensin II Receptor Blockade Due to Superior Bioavailability

The oral bioavailability of irbesartan is 60–80%, which is significantly higher than that of losartan (33%) and valsartan (23%) [1]. In a double-blind, placebo-controlled, randomized, four-way crossover study, the degree and duration of angiotensin II receptor blockade induced by 150 mg of irbesartan was significantly greater than with either 50 mg of losartan or 80 mg of valsartan [1]. Furthermore, food does not affect the bioavailability of irbesartan, unlike losartan and valsartan, where absorption can be decreased or slowed by food [1].

Pharmacokinetics Bioavailability Angiotensin II Receptor Blocker

Cost-Effectiveness Compared to Losartan and Valsartan in Hypertension Management

A Swedish economic evaluation concluded that irbesartan combined with hydrochlorothiazide was a cost-effective alternative to valsartan and losartan for the treatment of hypertension [1]. The analysis considered both drug acquisition costs and clinical outcomes, including blood pressure control and cardiovascular event reduction. In moderate-to-severe hypertension, irbesartan was found to be cost-effective compared with losartan [2].

Health Economics Cost-Effectiveness Hypertension

Additive Blood Pressure Reduction Compared to Irbesartan Monotherapy

In a matrix study evaluating irbesartan plus hydrochlorothiazide (HCTZ) in mild-to-moderate hypertension, the combination produced additive reductions in both seated diastolic blood pressure (SeDBP) and seated systolic blood pressure (SeSBP), with at least one combination producing greater BP reduction than either drug alone (P < 0.001) [1]. After 8 weeks of therapy, the combination of HCTZ up to 25 mg with irbesartan up to 300 mg was safe and produced dose-dependent reductions in BP [1].

Hypertension Combination Therapy Blood Pressure Control

Optimal Research and Clinical Application Scenarios for Avalide (Irbesartan/HCTZ) Based on Evidence


Clinical Trials Requiring a Highly Bioavailable and Efficacious ARB/HCTZ Combination

For investigators designing hypertension trials where consistent drug exposure and robust blood pressure reduction are paramount, Avalide (irbesartan/HCTZ) is the preferred choice due to its superior oral bioavailability (60–80%) and proven superiority over valsartan/HCTZ in head-to-head comparisons. The COSIMA study demonstrated significantly greater reductions in both systolic (-2.4 mmHg) and diastolic (-2.1 mmHg) blood pressure and a 17% higher normalization rate compared to valsartan/HCTZ [1]. These pharmacokinetic and clinical advantages ensure reliable therapeutic effect and minimize inter-patient variability.

Formulary Decision-Making for Healthcare Systems Prioritizing Cost-Effectiveness and Clinical Efficacy

Healthcare payers and formulary committees seeking to optimize hypertension management within budget constraints should consider Avalide based on its demonstrated cost-effectiveness compared to losartan and valsartan combinations [1]. The combination's superior blood pressure reduction translates to a higher proportion of patients achieving target blood pressure, which is associated with reduced cardiovascular events and long-term healthcare costs. Procurement of Avalide is supported by both clinical and economic evidence.

Management of Hypertensive Patients Uncontrolled on Monotherapy or Requiring Initial Combination Therapy

Avalide is specifically indicated for patients whose blood pressure is not adequately controlled on monotherapy or as initial therapy in those likely to need multiple drugs to achieve blood pressure goals. Clinical evidence from matrix studies confirms that the combination of irbesartan and HCTZ produces additive reductions in blood pressure, with at least one combination showing greater reduction than either drug alone (P < 0.001) [1]. For clinicians and healthcare providers, Avalide offers a convenient, single-pill option that simplifies treatment regimens and improves adherence while delivering robust blood pressure control.

Research on Renoprotective Effects in Hypertensive Patients with Type 2 Diabetes and Nephropathy

Irbesartan, the ARB component of Avalide, has a demonstrated renoprotective effect independent of its blood pressure-lowering action in patients with type 2 diabetes and nephropathy [1]. Researchers studying the impact of antihypertensive therapy on renal outcomes in diabetic patients should consider Avalide as a standard-of-care comparator or active treatment arm. The combination of irbesartan's renoprotective properties with the diuretic effect of HCTZ provides a comprehensive approach to managing hypertension in this high-risk population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avalide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.